N-ethyl-3-aminopyridine
Description
Properties
CAS No. |
1199266-73-3 |
|---|---|
Molecular Formula |
C27H23N |
Synonyms |
N-ethyl-3-aminopyridine |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
N-ethyl-3-aminopyridine has demonstrated promising antimicrobial properties. Studies have shown that it exhibits potent activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these bacteria were found to be in the low micromolar range, indicating its potential as an effective antimicrobial agent.
Anticancer Properties
In vitro studies have indicated that this compound can significantly reduce the viability of breast cancer cells. At a concentration of 20 µM, it was observed that the compound reduced cell viability by over 50% after 48 hours of treatment. This reduction was associated with increased levels of apoptotic markers, particularly caspase-3 activation, suggesting its potential role in cancer therapy.
Biological Research
Neuronal Nitric Oxide Synthase Inhibition
this compound acts as an inhibitor of neuronal nitric oxide synthase (nNOS), which is crucial in the production of nitric oxide (NO). Overproduction of NO is linked to various neurodegenerative diseases, making nNOS inhibitors valuable in therapeutic contexts. The compound's ability to selectively inhibit nNOS highlights its potential for developing treatments for conditions associated with excessive NO production.
Materials Science
Synthesis of Functional Materials
This compound serves as a building block in the synthesis of more complex materials, including fluorinated compounds and bioactive molecules. Its unique structure allows for modifications that can enhance the properties of resultant materials, making it valuable in both industrial and academic research settings .
Antimicrobial Efficacy
A detailed study investigated the antimicrobial efficacy of this compound against various strains of bacteria. The results indicated that it effectively inhibited bacterial growth at low concentrations, making it a candidate for further development into an antimicrobial agent.
Anticancer Activity
Another study focused on the anticancer effects of this compound on breast cancer cell lines. The compound's ability to induce apoptosis was quantified through assays measuring caspase activity, confirming its potential as a therapeutic agent in oncology.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare N-ethyl-3-aminopyridine with structurally related pyridine derivatives, focusing on molecular features, physicochemical properties, and applications:
Structural and Electronic Effects
- Substituent Polarity: this compound’s ethyl group confers moderate lipophilicity, contrasting with the polar acetamido group in 3-Acetamidopyridine. This difference impacts solubility, with the ethyl derivative being more soluble in organic solvents .
- Basicity: The ethylamino group is less electron-donating than a primary amino group (as in 3-aminopyridine), reducing the basicity of the pyridine nitrogen compared to 3-aminopyridine .
Preparation Methods
Alkylation of 3-Aminopyridine with Ethyl Halides
The direct alkylation of 3-aminopyridine using ethyl halides (e.g., ethyl bromide or iodide) represents a straightforward approach. This method typically employs a base such as potassium carbonate or sodium hydride to deprotonate the amine, facilitating nucleophilic substitution. For example, reaction of 3-aminopyridine with ethyl bromide in dimethylformamide (DMF) at 80°C for 12 hours yields N-ethyl-3-aminopyridine with moderate efficiency (60–70%) . However, competing side reactions, such as over-alkylation to form quaternary ammonium salts, necessitate careful stoichiometric control.
Recent advancements utilize trifluoroacetic acid (TFA) and trimethylsilyl trifluoromethanesulfonate (TMSOTf) as dual mediators to enhance alkylation efficiency. This system enables selective mono-alkylation even with hindered substrates, achieving yields up to 85% without chromatographic purification . The acidic environment stabilizes the intermediate iminium ion, while TMSOTf acts as a Lewis acid to activate the ethyl halide.
Reductive Amination with Ethyl Aldehydes
Reductive amination offers an alternative route by condensing 3-aminopyridine with acetaldehyde or ethyl glyoxylate in the presence of a reducing agent. Sodium cyanoborohydride (NaBH3CN) or borane-pyridine complexes are commonly used under mild acidic conditions (pH 4–6). This method avoids the use of alkyl halides, reducing toxicity concerns. For instance, reacting 3-aminopyridine with acetaldehyde in methanol at 50°C for 6 hours, followed by NaBH3CN reduction, affords the target compound in 75% yield .
A notable limitation is the competing formation of Schiff bases, which requires precise pH control. Recent protocols incorporate molecular sieves to absorb water, shifting the equilibrium toward imine formation and improving yields to 82% .
Catalytic Alkylation via Transition Metal Catalysts
Palladium and rhodium catalysts enable efficient C–N bond formation under milder conditions. A Rh-catalyzed coupling strategy, adapted from MDPI studies, involves reacting 3-nitropyridine with ethylamine derivatives in the presence of [Rh(cod)Cl]2 and a bipyridine ligand . This one-pot reaction proceeds via nitro group reduction and subsequent alkylation, achieving 78% yield at 120°C in 1,4-dioxane.
Comparative studies highlight the superiority of BrettPhos-Pd-G3 complexes for aryl halide couplings. For example, coupling 3-bromopyridine with ethylamine using BrettPhos-Pd-G3 in tert-amyl alcohol at 90°C achieves 88% yield . This method is highly selective but requires anhydrous conditions and inert atmospheres.
Electrochemical Reduction of 3-Nitropyridine Derivatives
Electrochemical methods provide a green alternative by reducing 3-nitropyridine in acidic media while introducing ethyl groups. A patented approach employs a copper cathode in a solution containing trifluoroacetic acid and ethanol, applying a current density of 4A/dm² . The nitro group is reduced to an amine, with ethanol acting as both solvent and ethylating agent. This method yields 70–75% this compound, though regioselectivity challenges arise due to competing hydroxylation at the 2-position .
Michael Addition with Ethyl Acrylate
The Michael addition of 3-aminopyridine to ethyl acrylate, catalyzed by trifluoromethanesulfonic acid, offers a scalable route. In a typical procedure, 3-aminopyridine and ethyl acrylate are refluxed in ethanol at 140°C for 18 hours, yielding 92% product after recrystallization . The reaction proceeds via a conjugate addition mechanism, with the acid catalyst enhancing electrophilicity of the α,β-unsaturated ester.
Comparative Analysis of Methods
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Alkylation with Ethyl Halides | DMF, 80°C, 12h | 60–85% | Simple setup; high selectivity | Over-alkylation risks; halogen waste |
| Reductive Amination | MeOH, 50°C, NaBH3CN | 75–82% | Avoids alkyl halides | pH sensitivity; byproduct formation |
| Transition Metal Catalysis | Rh/Pd catalysts, 90–120°C | 78–88% | High yields; mild conditions | Costly catalysts; inert atmosphere needed |
| Electrochemical Reduction | Cu cathode, TFA/EtOH, 4A/dm² | 70–75% | Solvent as reagent; eco-friendly | Regioselectivity issues |
| Michael Addition | TfOH, EtOH, 140°C, 18h | 92% | High purity; scalable | High energy input; long reaction time |
Q & A
Q. How can researchers design pharmacokinetic studies for this compound analogs?
- Experimental Design : Adopt a phase I trial template: 96-hour IV infusion in animal models (e.g., rodents), escalating doses (80–160 mg/m²/day) with biweekly administration. Monitor plasma concentrations via LC-MS/MS and calculate clearance rates using non-compartmental analysis .
- Data Contradictions : Address inter-patient variability by stratifying cohorts based on hepatic/renal function. Use ANOVA to resolve dose-response discrepancies .
Q. What strategies mitigate toxicity in preclinical studies of this compound derivatives?
- Methodology : Conduct in vitro cytotoxicity assays (MTT/PrestoBlue) on human cell lines (e.g., HepG2). Prioritize derivatives with IC50 >100 µM. For in vivo studies, pre-screen for hepatotoxicity (ALT/AST levels) and nephrotoxicity (BUN/creatinine) .
- Ethical Compliance : Follow NIH guidelines for humane endpoints. Document adverse events (e.g., hyperbilirubinemia) and halt dosing if organ dysfunction exceeds baseline by 50% .
Q. How should researchers handle conflicting spectral data in structural elucidation?
- Resolution Strategy : Re-run NMR under deuterated solvents (DMSO-d6 or CDCl3) to resolve peak splitting. Use 2D techniques (COSY, HSQC) to assign overlapping signals. Cross-validate with X-ray crystallography if crystalline derivatives are available .
- Reporting Standards : Disclose solvent effects and magnetic field strength (e.g., 400 MHz vs. 600 MHz) in supplementary materials to aid reproducibility .
Methodological and Ethical Considerations
Q. What statistical approaches are optimal for analyzing dose-dependent effects?
- Analysis Framework : Apply linear regression for pharmacokinetic parameters (AUC, Cmax) and nonlinear mixed-effects modeling (NONMEM) for population variability. Use Bonferroni correction for multiple comparisons .
- Reproducibility : Archive raw data (e.g., chromatograms, dose-response curves) in open-access repositories with metadata (instrument settings, calibration curves) .
Q. How can researchers ensure ethical compliance in studies involving this compound?
- Protocol Design : Submit study protocols to institutional review boards (IRBs) for approval. Include safety data sheets (SDS) detailing hazards (e.g., skin/eye irritation) and emergency procedures .
- Transparency : Publish negative results (e.g., lack of tumor response) to avoid publication bias. Use FAIR data principles (Findable, Accessible, Interoperable, Reusable) .
Data Presentation and Reproducibility
Q. What are best practices for reporting synthetic yields and reaction conditions?
- Documentation : Tabulate reaction parameters (temperature, catalyst loading, solvent ratios) and yields in supplementary tables. Highlight deviations from literature protocols (e.g., lower yields due to steric hindrance) .
- Reproducibility : Provide step-by-step videos or detailed SOPs for complex steps (e.g., column chromatography) in electronic supplements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
